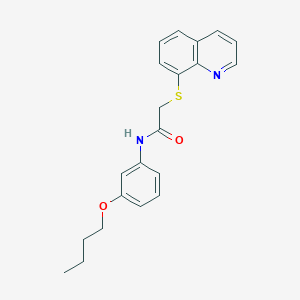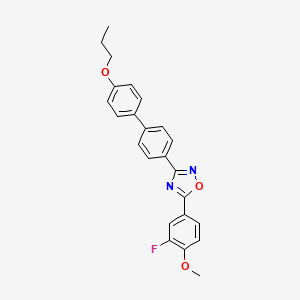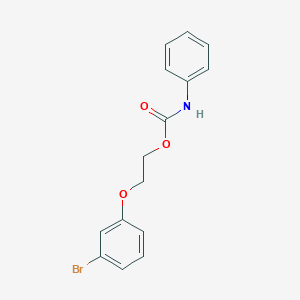![molecular formula C25H14F3NO5 B5151746 2-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenoxy}dibenzo[b,d]furan](/img/structure/B5151746.png)
2-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenoxy}dibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenoxy}dibenzo[b,d]furan is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is commonly referred to as NTFD and is a member of the dibenzofuran family of compounds. NTFD is a potent inhibitor of certain enzymes and has been shown to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of NTFD is complex and involves the inhibition of several enzymes. One of the key enzymes that NTFD targets is topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, NTFD can prevent cancer cells from dividing and reproducing. Additionally, NTFD has been shown to inhibit the activity of other enzymes involved in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NTFD are still being studied. However, it has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects. Additionally, NTFD has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NTFD is its potency as an enzyme inhibitor. This makes it a valuable tool for studying the role of specific enzymes in biological processes. Additionally, NTFD has a relatively low toxicity profile, making it safe for use in laboratory experiments. However, one of the limitations of NTFD is its complex synthesis process, which can make it difficult and expensive to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on NTFD. One area of interest is in the development of new cancer therapies based on NTFD. Additionally, NTFD has shown promise in the treatment of other diseases, such as neurodegenerative disorders and inflammatory conditions. Further research is needed to fully understand the potential therapeutic applications of NTFD and to develop new treatments based on this compound.
In conclusion, NTFD is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. The synthesis of NTFD is a complex process that requires careful control of reaction conditions to ensure high yields and purity. NTFD has been extensively studied for its potential therapeutic applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. While there are limitations to the use of NTFD in laboratory experiments, it remains a valuable tool for studying the role of specific enzymes in biological processes. Further research is needed to fully understand the potential applications of NTFD and to develop new treatments based on this compound.
Synthesemethoden
The synthesis of NTFD involves several steps, starting with the preparation of the intermediate compound 3-nitro-5-(3-trifluoromethylphenoxy)phenol. This intermediate is then reacted with dibenzo[b,d]furan in the presence of a catalyst to yield NTFD. The synthesis of NTFD is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
NTFD has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. NTFD has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This makes it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
2-[3-nitro-5-[3-(trifluoromethyl)phenoxy]phenoxy]dibenzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14F3NO5/c26-25(27,28)15-4-3-5-17(10-15)32-19-11-16(29(30)31)12-20(13-19)33-18-8-9-24-22(14-18)21-6-1-2-7-23(21)34-24/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVOKMWIZKXVON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OC4=CC(=CC(=C4)OC5=CC=CC(=C5)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-Nitro-5-[3-(trifluoromethyl)phenoxy]phenoxy}dibenzo[b,d]furan | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5151665.png)
![2-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5151671.png)


![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5151692.png)
![methyl 3-{[N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5151698.png)

![[bis(2-methylphenyl)phosphoryl]methanol](/img/structure/B5151715.png)
![N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B5151720.png)
![methyl 3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5151735.png)
![2-(3,4-dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5151741.png)

![2-chloro-N-[2-(4-fluorobenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5151754.png)
